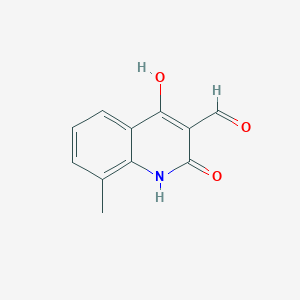
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family This compound is characterized by the presence of a benzofuran ring system with a methoxybenzylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
(Z)-2-(3-Hydroxybenzylidene)benzofuran-3(2H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
(Z)-2-(3-Methylbenzylidene)benzofuran-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.
(Z)-2-(3-Chlorobenzylidene)benzofuran-3(2H)-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s activity in certain applications.
特性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
(2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10- |
InChIキー |
JZFAOWRFJDGUMW-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


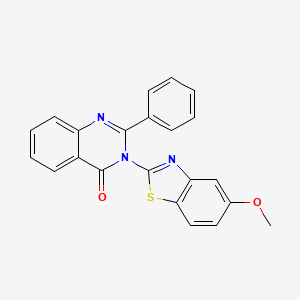
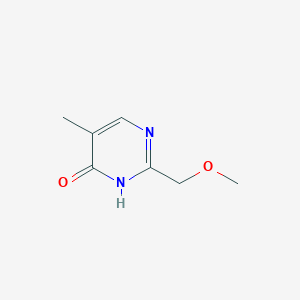
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
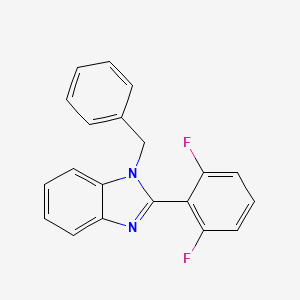

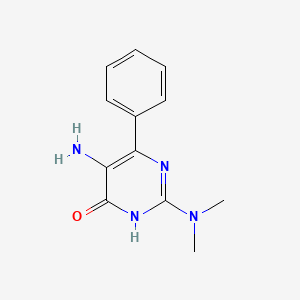
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)

![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)

![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
